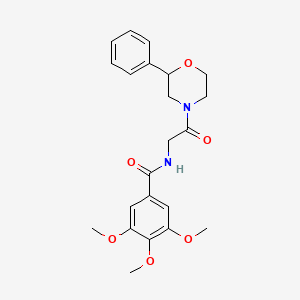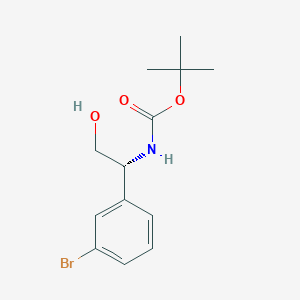
2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has drawn significant interest due to its diverse potential applications in chemistry, biology, and medicine. This compound, featuring a unique arrangement of multiple heterocycles, exhibits interesting properties that make it a candidate for various research studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves a multi-step process incorporating the formation of key intermediate structures.
Formation of 2,4-dioxo-3,4-dihydropyrimidine: : This begins with the condensation of urea and a β-keto ester under acidic or basic conditions to yield the pyrimidine core.
Synthesis of 1,3,4-oxadiazole ring: : This can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of intermediates: : Finally, the pyrimidine and oxadiazole intermediates are linked through a thioether linkage formed by the reaction of a thiol group with an appropriate electrophile.
Industrial Production Methods:
Industrial production of This compound involves optimizing reaction conditions to scale the processes up efficiently. This includes ensuring high purity of reactants, maintaining appropriate temperature and pH, and employing robust purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : This compound can undergo oxidative cleavage, particularly at the thioether linkage.
Reduction: : The oxadiazole ring can be susceptible to reduction under appropriate conditions.
Substitution: : Various electrophilic and nucleophilic substitutions can occur, especially at the oxadiazole and thiazole rings.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Reductive conditions might involve agents like lithium aluminium hydride.
Substitution: : Substitution reactions can be facilitated by reagents such as alkyl halides or aryl diazonium salts under controlled conditions.
Major Products:
Oxidation: : Cleaved products often include disulfides or sulfoxides.
Reduction: : Reduced forms may include dihydrooxadiazoles or derivatives.
Substitution: : Substituted thiazole or oxadiazole products, depending on the reaction specifics.
Wissenschaftliche Forschungsanwendungen
In Chemistry:
Catalysis: : As a potential ligand in coordination chemistry for catalysis applications.
Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
In Biology:
Enzyme Inhibition: : Investigated as a potential inhibitor for various enzymes due to its structural mimicry of natural substrates.
Drug Design: : Explored in medicinal chemistry for developing novel therapeutic agents.
In Medicine:
Antimicrobial Agent: : Evaluated for its antimicrobial properties against various pathogens.
Cancer Research: : Studied for its cytotoxic effects on different cancer cell lines.
In Industry:
Material Science: : Utilized in the development of new materials with specific electronic or photonic properties.
Agriculture: : Considered for use in developing agrochemicals for pest control.
Wirkmechanismus
The mechanism of action of 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is predominantly through the interaction with specific molecular targets in biological systems.
Molecular Targets: : Includes binding to enzyme active sites or interacting with specific receptors on cell surfaces.
Pathways Involved: : Can modulate biochemical pathways by either inhibiting or activating certain key enzymes or proteins involved in those pathways.
Vergleich Mit ähnlichen Verbindungen
2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Similar structure but with a thiadiazole ring.
2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-triazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Contains a triazole ring instead of oxadiazole.
2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(imidazol-2-yl)acetamide: : Features an imidazole ring in place of the thiazole.
Uniqueness:
What sets 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide apart is its combination of multiple heterocyclic structures, which confers unique chemical reactivity and biological activity, making it a versatile tool in both research and applied sciences.
Hope that dives deep enough for you!
Eigenschaften
IUPAC Name |
2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O4S2/c19-7-1-3-18(11(21)15-7)5-9-16-17-12(22-9)24-6-8(20)14-10-13-2-4-23-10/h1-4H,5-6H2,(H,13,14,20)(H,15,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEORDGQRRZZCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2768890.png)
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2768893.png)



![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768903.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2768904.png)

![methyl N-methyl-N-[4-(3,4,5,6-tetrachloropyridine-2-amido)phenyl]carbamate](/img/structure/B2768907.png)



![Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2768911.png)

